5-bromo-2-methyl-N-(pyridin-2-ylmethyl)thiophene-3-sulfonamide
Description
5-Bromo-2-methyl-N-(pyridin-2-ylmethyl)thiophene-3-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a bromine atom at position 5, a methyl group at position 2, and a sulfonamide group at position 3. The sulfonamide nitrogen is further functionalized with a pyridin-2-ylmethyl moiety. This compound’s structure combines electron-rich aromatic systems (thiophene and pyridine) with polar sulfonamide functionality, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamides act as inhibitors or modulators .
Properties
Molecular Formula |
C11H11BrN2O2S2 |
|---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
5-bromo-2-methyl-N-(pyridin-2-ylmethyl)thiophene-3-sulfonamide |
InChI |
InChI=1S/C11H11BrN2O2S2/c1-8-10(6-11(12)17-8)18(15,16)14-7-9-4-2-3-5-13-9/h2-6,14H,7H2,1H3 |
InChI Key |
NZQVASNJTUMAAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)Br)S(=O)(=O)NCC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methyl-N-(pyridin-2-ylmethyl)thiophene-3-sulfonamide typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which is a palladium-catalyzed reaction that forms carbon-carbon bonds between a boronic acid and a halide . The starting materials for this synthesis include 5-bromo-2-methylpyridin-3-amine and various arylboronic acids. The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-methyl-N-(pyridin-2-ylmethyl)thiophene-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: As mentioned earlier, Suzuki cross-coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
5-bromo-2-methyl-N-(pyridin-2-ylmethyl)thiophene-3-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-2-methyl-N-(pyridin-2-ylmethyl)thiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors involved in inflammatory or cancer pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Core Structural Variations
The thiophene core distinguishes the target compound from pyrimidine- or pyrazole-based analogs. For example:
- Pyrazole derivatives (e.g., ): Contain a five-membered di-nitrogen ring, which may enhance rigidity and influence binding kinetics in biological systems.
Key implication : Thiophene’s electron-rich nature may facilitate π-π stacking interactions, whereas pyrimidine/pyrazole cores offer distinct hydrogen-bonding profiles.
Substituent Position and Electronic Effects
- Sulfonamide position : The target compound’s sulfonamide group at thiophene-3 contrasts with analogs like 5-bromo-N-{2-[2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridin-3-yl]ethyl}thiophene-2-sulfonamide (), where sulfonamide is at position 2. Positional isomerism affects molecular geometry and interactions with target proteins .
Nitrogen Substituent Diversity
The pyridin-2-ylmethyl group on the sulfonamide nitrogen differentiates the target compound from analogs with:
Table 1: Structural Comparison of Sulfonamide Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
